molecular formula C16H19NO5 B2479465 Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 900297-90-7

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2479465
CAS RN: 900297-90-7
M. Wt: 305.33
InChI Key: IUWCBSWRZIANNQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula. It may also include its role or function if it’s known .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Cytotoxic Neolignans from Traditional Chinese Medicine : A study on the traditional Chinese medicine Daphniphyllum macropodum Miq. isolated several neolignans, including compounds structurally related to Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate. These compounds were evaluated for their antiproliferative activity against human NSCLC A549 and H460 cell lines, with significant inhibition observed, suggesting potential anticancer properties through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

  • Reactions of 2-Vinylfurans with Acetylenic Esters : Research on the reactions between 2-vinylfurans and acetylenic esters, such as dimethyl acetylenedicarboxylate and methyl propiolate, has led to the synthesis of dimethyl benzofuran-4,5-dicarboxylates and methyl benzofuran-4-carboxylates. These studies contribute to the understanding of organic synthesis mechanisms and the development of novel benzofuran derivatives (W. Davidson & J. Elix, 1973).

  • Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters : A method involving the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 has been developed, providing a pathway to synthesize benzoic acid derivatives and α,β-unsaturated carboxylic acids. This process highlights a useful method for preparing various functionalized aryl- and alkenyl-carboxylic acids, expanding the toolbox for organic synthesis and potential pharmaceutical applications (Kazutoshi Ukai et al., 2006).

Synthesis of Heterocyclic Derivatives

  • Microwave-Assisted Synthesis of Benzofuran Derivatives : A study describes the solvent-free microwave-assisted synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones, demonstrating an efficient approach to synthesizing benzofuran derivatives with potential antibacterial activity. This research provides insights into green chemistry approaches for the synthesis of heterocyclic compounds (D. Ashok et al., 2012).

  • Antioxidant and Antibacterial Phenolic Esters and Amides : The synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid has been explored, with some compounds showing good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, certain compounds exhibited antibacterial activities comparable to ampicillin against various bacterial strains, highlighting the potential for developing new antimicrobial agents (S. Shankerrao et al., 2013).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-9(2)20-15(18)14-10(3)21-13-7-6-11(8-12(13)14)22-16(19)17(4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWCBSWRZIANNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-(dimethylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate

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